Gambogic acid
Description
Gambogic acid (GA), a caged prenylated xanthone, is the principal bioactive compound isolated from Garcinia hanburyi and Garcinia morella resin. It exhibits potent anticancer activity by inducing apoptosis, inhibiting angiogenesis, and suppressing NF-κB signaling . GA has undergone Phase I/II clinical trials in China, demonstrating efficacy against advanced malignancies at 45 mg/m² . Its unique caged scaffold (Figure 1), characterized by a tricyclic core with α,β-unsaturated ketone moieties, is critical for its bioactivity .
Properties
IUPAC Name |
(Z)-4-[12-hydroxy-8,21,21-trimethyl-5-(3-methylbut-2-enyl)-8-(4-methylpent-3-enyl)-14,18-dioxo-3,7,20-trioxahexacyclo[15.4.1.02,15.02,19.04,13.06,11]docosa-4(13),5,9,11,15-pentaen-19-yl]-2-methylbut-2-enoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C38H44O8/c1-20(2)10-9-15-36(8)16-14-24-29(39)28-30(40)26-18-23-19-27-35(6,7)46-37(33(23)41,17-13-22(5)34(42)43)38(26,27)45-32(28)25(31(24)44-36)12-11-21(3)4/h10-11,13-14,16,18,23,27,39H,9,12,15,17,19H2,1-8H3,(H,42,43)/b22-13- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GEZHEQNLKAOMCA-XKZIYDEJSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CCCC1(C=CC2=C(C3=C(C(=C2O1)CC=C(C)C)OC45C6CC(C=C4C3=O)C(=O)C5(OC6(C)C)CC=C(C)C(=O)O)O)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=CCCC1(C=CC2=C(C3=C(C(=C2O1)CC=C(C)C)OC45C6CC(C=C4C3=O)C(=O)C5(OC6(C)C)C/C=C(/C)\C(=O)O)O)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C38H44O8 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
628.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | Gambogic acid | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0034095 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
2752-65-0 | |
| Record name | Gambogic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | Gambogic acid | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0034095 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
86 - 91 °C | |
| Record name | Gambogic acid | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0034095 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: Gambogic acid can be synthesized through various methods, including the classical Grover, Shah, and Shah reaction, which involves heating a mixture of polyphenol and salicylic acids with acetic anhydride as the dehydrating agent . Other methods include the use of ytterbium, palladium, ruthenium, and copper catalysis, as well as the Friedel–Crafts reaction and Ullmann-ether coupling .
Industrial Production Methods: Industrial production of this compound typically involves the extraction of the resin from the Garcinia hanburyi tree, followed by purification processes to isolate the compound. Advanced techniques such as solvent-assisted active loading technology have been developed to improve the solubility and bioavailability of this compound for pharmaceutical applications .
Chemical Reactions Analysis
C2 Epimerization and Thermal Isomerization
GBA undergoes stereochemical erosion at the C2 center, forming epi-gambogic acid (epi-GBA) via an ortho-quinone methide intermediate .
-
Mechanism : Heating GBA in CDCl₃ at 100°C for 4 h leads to a 72:28 equilibrium ratio of GBA:epi-GBA .
-
Solvent Effects : Isomerization rates vary in DMSO-d₆ (58:42) and pyridine-d₅ (61:39) .
-
Derivatization Impact : Methylation of the C6 phenol (compound 2 ) reduces epimerization (89:11 ratio after 4 h vs. 60:40 for GBA) .
Covalent Modifications with Proteins
GBA reacts covalently with thiol-containing proteins, altering cellular pathways:
-
Thiol Adduct Formation : GA decreases free protein-SH levels in MDA-MB-435S cells, confirmed via dibromobimane assays .
-
Serine Palmitoyltransferase Inhibition : GA binds covalently to SPTSSB, disrupting sphingolipid biosynthesis .
Table 1: GA Prodrugs and Stability Profiles
| Prodrug | Half-Life (pH 7.4, 37°C) | Activation Energy (Eₐ, kJ/mol) |
|---|---|---|
| PEG2kDa-leucine-GA | 5.76 h | 19.51 |
| PEG4kDa-leucine-GA | 7.21 h | 21.10 |
| PEG10kDa-leucine-GA | 9.87 h | 22.36 |
-
Synthesis : PEGylated prodrugs form via carbodiimide-mediated coupling (EDCI/DMAP) .
-
Hydrolysis : Prodrugs release GA in plasma and liver homogenate, with stability inversely proportional to PEG size .
Epoxidation of Double Bonds
GA’s conjugated dienes undergo epoxidation:
-
Reaction : Treatment of GA derivative 35 with m-CPBA yields diepoxide 36 (71% yield) .
-
Site Selectivity : Epoxidation occurs at C-32/33 and C-37/38 positions .
Thioester Formation
GA forms thioesters with sulfhydryl compounds:
-
Synthesis : GA reacts with thiols (e.g., cysteamine) using EDCI/DMAP, yielding thioesters 29–30 (59–68% yield) .
Hydrolytic Degradation
GBA’s ester and lactone moieties are susceptible to hydrolysis:
-
pH Sensitivity : Rapid degradation occurs in acidic conditions (pH 5.8) vs. physiological pH (pH 7.4) .
-
Biological Media : Liver homogenate accelerates hydrolysis due to enzymatic activity .
Interaction with Caspases
GA induces caspase-3 activation, leading to proteolytic cleavage of:
Impact of Structural Modifications on Reactivity
| Modification | Effect on Reactivity |
|---|---|
| C6 Phenol Methylation | Reduces C2 epimerization rate by 30% |
| PEG Conjugation | Enhances aqueous solubility and stability |
| Epoxidation | Alters electrophilicity and bioactivity |
This compound’s reactivity is governed by its stereochemical flexibility, electrophilic groups, and solvent environment. These reactions underpin its pharmacological effects and inform strategies for prodrug development and targeted delivery .
Scientific Research Applications
Anticancer Properties
Gambogic acid has demonstrated potent anticancer activity across various types of cancers. The following table summarizes key studies highlighting its effects:
Formulation and Delivery Systems
The development of effective delivery systems for this compound is crucial due to its low solubility and stability issues. Recent advancements include:
- Nanoparticle Formulations : Engineered nanoparticles (NPs) have been designed to encapsulate this compound, enhancing its solubility and targeting capabilities. For example, cationic PEGylated liposomes have been developed specifically for triple-negative breast cancer treatment .
- Combination Therapies : GA is being explored in combination with other chemotherapeutic agents to overcome drug resistance and enhance therapeutic efficacy .
Other Pharmacological Effects
Beyond its anticancer properties, this compound exhibits a range of other pharmacological activities:
- Anti-inflammatory Effects : Studies indicate that GA possesses anti-inflammatory properties, making it a candidate for treating inflammatory diseases .
- Antiviral Activity : Preliminary research suggests potential antiviral effects, although further studies are needed to clarify these mechanisms .
Clinical Trials and Future Directions
This compound has entered clinical trials in China for various cancers, including non-small cell lung cancer and renal cancer. These trials aim to evaluate its safety profile and therapeutic efficacy compared to conventional treatments . Future research should focus on:
- Synthetic Derivatives : Developing stable synthetic analogs of GA could enhance its bioavailability and therapeutic index.
- Mechanistic Studies : Further elucidation of the molecular pathways affected by GA will provide insights into optimizing its use in clinical settings.
Mechanism of Action
Gambogic acid exerts its effects through multiple molecular targets and pathways. It has been found to inhibit the nuclear factor-κB signaling pathway, suppress the pentose phosphate pathway by covalently inhibiting the 6-phosphogluconate dehydrogenase protein, and induce apoptosis through its interaction with the transferrin receptor . Additionally, this compound has been shown to inhibit the PI3K/Akt pathways, leading to cell cycle arrest and apoptosis in cancer cells .
Comparison with Similar Compounds
Comparison with Structural Analogues
Structural Variations and Bioactivity
GA shares a caged xanthone skeleton with over 30 analogues isolated from Garcinia species. Key structural modifications include hydroxylation, methoxylation, epimerization, and side-chain alterations, which influence potency and selectivity (Table 1).
Table 1: Structural and Functional Comparison of GA and Select Analogues
Stereochemical Impact on Activity
- Epimerization : The C-2 epimers (2R-GA and 2S-GA) exhibit divergent effects on CYP2C9 inhibition, with 2R-GA showing stronger activity . Similarly, the C-13S epimer (epithis compound) demonstrates reduced cytotoxicity compared to GA due to altered binding to IKKβ and proteasomes .
- Caged Scaffold : The 5R,7S,10aS,27S configuration in GA’s caged moiety is essential for maintaining its apoptotic activity. Analogues with disrupted stereochemistry (e.g., epi-GA) show diminished potency .
Mechanism-Specific Differences
- Autophagy Modulation: GA induces protective autophagy in pancreatic cancer cells, whereas chloroquine co-administration synergistically enhances cytotoxicity . This mechanism is less pronounced in analogues like 10-methoxy-GA, which primarily act via ROS generation .
- NF-κB Pathway : GA and its derivatives (e.g., GA-6) inhibit IKKβ, suppressing TNFα-induced NF-κB activation. However, methoxy-substituted analogues (e.g., 7-methoxy-GA) show reduced IKKβ affinity, favoring alternative pathways like p53 upregulation .
Pharmacokinetic and Clinical Advantages
GA exhibits rapid plasma clearance (t₁/₂: 15 min in rats) and biliary excretion, limiting its bioavailability . Derivatives like 33-chlorogambogellic acid (Compound 5) improve metabolic stability and tumor uptake, achieving higher IC₅₀ values in vitro . Despite these advances, GA remains the most clinically advanced compound, with Phase IIa trials reporting a 76.2% disease control rate in advanced cancers .
Biological Activity
Gambogic acid (GA) is a polyprenylated xanthone derived from the resin of Garcinia hanburyi and Garcinia morella. This compound has garnered significant attention in pharmacological research due to its diverse biological activities, particularly its anticancer properties. This article explores the biological activity of this compound, focusing on its mechanisms of action, effects on various cancer types, and relevant case studies.
This compound exhibits multiple mechanisms through which it exerts its anticancer effects:
- Induction of Apoptosis : GA activates apoptotic pathways by upregulating pro-apoptotic genes such as p53 and Bax while downregulating anti-apoptotic genes like Bcl-2. This dual action leads to increased apoptosis in cancer cells .
- Cell Cycle Arrest : Studies have shown that GA induces G2/M phase cell cycle arrest, which is associated with increased phosphorylation of JNK-1 and p38 MAPK pathways .
- Microtubule Disruption : At concentrations as low as 2.5 μM, GA disrupts the microtubular cytoskeleton, leading to depolymerization and affecting cell structure and function .
- Inhibition of Tumor Growth : GA has been shown to inhibit tumor growth in various animal models, reducing tumor sizes without significant toxicity to normal tissues .
Anticancer Activity Across Different Cancer Types
This compound has been studied extensively for its effects on various cancers. Below is a summary of its activity against specific cancer types:
Case Study 1: Breast Cancer
In a study involving MCF-7 breast cancer cells, this compound was found to inhibit cell proliferation in a time-dependent manner. The treatment led to increased levels of p53 and decreased levels of Bcl-2, promoting apoptosis. Flow cytometric analysis indicated that apoptosis rates increased significantly with higher concentrations of GA (49.3% at 5 μmol/L compared to 1.4% in control) .
Case Study 2: Colorectal Cancer
Research demonstrated that GA inhibited the proliferation of HT-29 colon cancer cells through both mitochondrial and death receptor pathways. In vivo studies showed that GA injections significantly reduced tumor growth in xenograft models, highlighting its potential as a therapeutic agent for colorectal cancer .
Case Study 3: Lung Cancer
This compound was evaluated in cisplatin-resistant lung cancer cells (A549/DDP). The combination treatment with cisplatin resulted in enhanced anticancer activity, suggesting that GA may help overcome drug resistance in certain cancer types .
Q & A
Q. What experimental methods are used to determine the absolute configuration of gambogic acid?
this compound's stereochemistry is resolved using a combination of NMR spectroscopy, single-crystal X-ray diffraction, and electronic circular dichroism (ECD). For example, (−)-gambogic acid’s absolute configuration (5R, 7S, 10aS, 13R, 27S) was confirmed by comparing experimental ECD data with density functional theory (DFT)-calculated spectra of its analogue (−)-morellic acid .
Q. How is this compound's pro-apoptotic activity evaluated in cancer research?
Apoptosis induction is assessed via flow cytometry (Annexin V/PI staining), caspase-3/9 activity assays, and Western blot analysis of apoptotic markers (e.g., Bcl-2, Bax, p53). Studies show this compound increases the Bax/Bcl-2 ratio and activates caspase cascades in tumor cells .
Q. What in vivo models are used to study this compound’s antitumor efficacy?
Murine xenograft models (e.g., A375 melanoma, HepG2 liver cancer) are common. Tumor volume reduction, angiogenesis inhibition (CD31 immunohistochemistry), and serum cytokine profiling (ELISA) are key endpoints. Dosing regimens (e.g., 45 mg/m² in phase IIa trials) are optimized based on LD50 (mouse: 45 mg/kg, i.p.) and pharmacokinetic data .
Q. How do researchers address solubility challenges in this compound studies?
Poor aqueous solubility is mitigated via nanosuspension formulations. Techniques like nanoprecipitation or high-pressure homogenization reduce particle size (<200 nm), enhancing bioavailability. Solubility improvements are validated using density-based models and in vitro dissolution tests .
Q. What statistical methods are used to validate this compound’s anti-inflammatory effects?
One-way ANOVA with post hoc tests (e.g., Duncan’s multiple range test) compares cytokine levels (TNF-α, IL-6) in LPS-stimulated macrophages or RA rat models. Data are presented as mean ± SEM (n=3), with p<0.05 as significance threshold .
Advanced Research Questions
Q. How can molecular docking elucidate this compound’s interaction with targets like Hsp90 or TLR4?
Docking simulations (AutoDock Vina, Schrödinger) predict binding affinities to Hsp90’s ATP-binding domain or TLR4’s LPS-binding site. Experimental validation includes surface plasmon resonance (SPR) for binding kinetics and CRISPR-mediated gene silencing to confirm pathway involvement .
Q. What strategies resolve contradictions in this compound’s efficacy across preclinical and clinical studies?
Discrepancies (e.g., phase IIa trial DCR: 76.2% vs. 61.5% by dosing schedule) are analyzed via pharmacokinetic/pharmacodynamic (PK/PD) modeling. Factors include tumor heterogeneity, dosing frequency, and biomarker stratification (e.g., p53 status) .
Q. How is this compound’s synergy with chemotherapeutics quantitatively assessed?
Synergy is evaluated using the Chou-Talalay combination index (CI). For example, this compound potentiates doxorubicin by downregulating P-glycoprotein (MDR1). Isobolographic analysis and dose-reduction indices (DRI) quantify therapeutic enhancement .
Q. What omics approaches identify this compound’s off-target effects?
RNA-seq and phosphoproteomics reveal pathway modulation beyond primary targets (e.g., PI3K/Akt/mTOR inhibition in RA models). Functional enrichment analysis (DAVID, Metascape) links differentially expressed genes to inflammatory or apoptotic pathways .
Q. How are organoid models advancing this compound’s translational research?
Patient-derived organoids (PDOs) recapitulate tumor microenvironments for high-throughput screening. Metrics include IC50 shifts in 3D cultures vs. 2D monolayers and live-cell imaging of apoptosis (Caspase-Glo assays) .
Methodological Notes
- Data Validation : Replicate experiments (n≥3) with blinded analysis reduce bias. Use positive controls (e.g., paclitaxel for apoptosis assays) .
- Clinical Translation : Phase IIa trials emphasize dose-limiting toxicity (DLT) monitoring and RECIST criteria for tumor response .
- Ethical Compliance : Animal studies require IACUC approval (e.g., AAA models in Ang II-infused rats) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
